molecular formula C14H13ClN2O2 B2771881 1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 926227-07-8

1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B2771881
CAS No.: 926227-07-8
M. Wt: 276.72
InChI Key: SEKWZWXUSSSEOJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CITCA) is a novel compound that has been studied for its potential applications in the field of scientific research. CITCA has been found to possess a wide range of biological and physiological effects, and has been investigated for its potential use in lab experiments.

Scientific Research Applications

  • Anti-inflammatory Activity : A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, closely related to the compound , were synthesized and found to exhibit significant anti-inflammatory activity. This was particularly evident in the carrageenan edema test, with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid showing a notable ED50 value of 3.5 mg/kg (Nagakura et al., 1979).

  • Antispermatogenic Agents : Compounds such as 1-halobenzyl-1H-indazole-3-carboxylic acids, including variants of the compound of interest, were studied for their antispermatogenic effects. They demonstrated potential in reducing testicular weight and inhibiting spermatogenesis, with specific derivatives like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid showing potent activity (Corsi & Palazzo, 1976).

  • Chemical Synthesis and Structural Analysis : The compound and its derivatives have been a subject of interest in chemical synthesis. Studies have focused on their synthesis, structural analysis, and the formation of N-heterocyclic carbenes and mesomeric betaines derived from them. These studies offer insights into the chemical properties and potential applications of these compounds in various chemical reactions (Schmidt et al., 2006).

  • Crystal Structure Analysis : The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a closely related compound, was studied. This research helps in understanding the crystalline properties which can have implications for stability and bioactivity (Hu Yong-zhou, 2008).

  • Anticancer, Antitubercular, and Antimicrobial Activity : Derivatives of 1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid have been synthesized and evaluated for their potential in treating cancer, tuberculosis, and microbial infections. This research highlights the therapeutic potential of these compounds in various medical applications (Popat et al., 2003).

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which share a similar structure, possess various biological activities . They can interact with multiple receptors, indicating potential interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Related indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that 1-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the level of unmetabolized compounds decreases over time . This suggests that the compound’s stability, degradation, and long-term effects on cellular function would need to be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds such as Cenobamate, a tetrazole alkyl carbamate derivative, have shown significant effects in managing focal onset seizures in animal models . This suggests that this compound may also exhibit dosage-dependent effects.

Metabolic Pathways

Related compounds such as indole derivatives are known to be involved in various metabolic pathways, including energy metabolism, amino acid metabolism, and pyrimidine metabolism .

Transport and Distribution

Related compounds such as PK 11195, an isoquinoline carboxamide, have been used to assess peripheral benzodiazepine receptor (PBR) activity, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

Related compounds such as the PBR, which is involved in the regulation of cholesterol transport into the mitochondria, are located in the outer mitochondrial membrane . This suggests that this compound may also have specific subcellular localizations.

Properties

IUPAC Name

1-(2-chlorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(16-17)14(18)19/h2,4,6,8H,1,3,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKWZWXUSSSEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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